N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tert-butyl group, a cyanocyclohexyl moiety, and a methylpyridinyl acetamide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexanone with tert-butylamine and cyanide sources under controlled conditions to form the cyanocyclohexyl intermediate.
Coupling with methylpyridinyl acetamide: The intermediate is then coupled with 6-methylpyridin-3-yl acetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
High-pressure reactors: to enhance reaction rates.
Automated synthesis equipment: to ensure consistency and scalability.
Purification techniques: like recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives.
Substitution: Substituted products with new functional groups replacing the cyanide.
Scientific Research Applications
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-chloropyridin-3-yl)acetamide: Similar structure with a chlorine atom instead of a methyl group.
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-ethylpyridin-3-yl)acetamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its tert-butyl and cyanocyclohexyl moieties contribute to its stability and reactivity, while the methylpyridinyl acetamide group enhances its potential for biological interactions.
Properties
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-14-5-6-15(12-21-14)11-17(23)22-19(13-20)9-7-16(8-10-19)18(2,3)4/h5-6,12,16H,7-11H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMAKUNMCVVPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC(=O)NC2(CCC(CC2)C(C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.